Cas no 144003-49-6 (methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 化学的及び物理的性質
名前と識別子
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- methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
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- インチ: 1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3
- InChIKey: RPPVDQKYAZQTQN-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C=CC=C2OCC2=CC=CC=C2)=C(CCO)C=C1C(OC)=O
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905765-1g |
Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |
144003-49-6 | 90% | 1g |
¥4193.0 | 2023-04-01 | |
A2B Chem LLC | AI86593-10mg |
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |
144003-49-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI86593-500mg |
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |
144003-49-6 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI86593-1mg |
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |
144003-49-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI86593-5mg |
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |
144003-49-6 | >90% | 5mg |
$214.00 | 2024-04-20 |
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoateに関する追加情報
Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate: A Comprehensive Overview
Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate, identified by the CAS Registry Number 144003-49-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its complex molecular structure, which includes a naphthoate backbone with specific substituents that confer unique chemical and biological properties. Recent advancements in synthetic chemistry and bioactivity studies have shed light on its potential applications, making it a focal point for researchers worldwide.
The molecular structure of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate comprises a naphthoate ring system with two key substituents: a benzyloxy group at the 8-position and a hydroxyethyl group at the 4-position. These substituents play a crucial role in determining the compound's reactivity, solubility, and biological activity. The benzyloxy group introduces electronic effects that can influence the compound's interaction with biological systems, while the hydroxyethyl group adds hydrophilic properties, enhancing its potential for solubility in aqueous environments.
Recent studies have explored the synthesis of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate through various routes, including nucleophilic substitution and coupling reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for further research. The compound's synthesis is particularly notable for its use of environmentally friendly reagents and conditions, aligning with current trends toward sustainable chemical processes.
In terms of applications, methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate has shown promise in several areas. In pharmacology, it has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with bioactive molecules. Additionally, its unique optical properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has also highlighted its role as a precursor in the synthesis of more complex molecules with therapeutic potential.
The biological activity of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate has been a subject of intense study. In vitro assays have demonstrated its ability to modulate cellular signaling pathways, suggesting potential applications in cancer therapy and inflammation management. Furthermore, its hydrophilic nature enables it to cross cellular membranes efficiently, enhancing its bioavailability and efficacy.
From an environmental perspective, the degradation pathways of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate have been examined under various conditions. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. This characteristic is particularly advantageous for industrial applications where eco-friendliness is a priority.
In conclusion, methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate, with its unique structure and versatile properties, represents a valuable addition to the arsenal of compounds available for scientific exploration. Its synthesis methods, biological activities, and environmental compatibility make it a subject of continued interest across multiple disciplines. As research progresses, this compound is expected to unlock new possibilities in drug development, materials science, and sustainable chemistry.
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